1,2,4-Triazine, 3-[2-(3-chlorophenyl)ethynyl]-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Vorbereitungsmethoden
The synthesis of 5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of 3-chlorophenylacetylene with 5-methyl-1,2,4-triazine under specific reaction conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods for triazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce high-quality compounds suitable for commercial applications .
Analyse Chemischer Reaktionen
5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives with altered chemical properties.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted triazines and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine can be compared with other similar compounds, such as:
5-(3-bromophenylethynyl)-5-methyl[1,2,4]triazine: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
5-(3-fluorophenylethynyl)-5-methyl[1,2,4]triazine: Contains a fluorine atom, which can influence the compound’s chemical properties and interactions with biological targets.
5-(3-iodophenylethynyl)-5-methyl[1,2,4]triazine:
The uniqueness of 5-(3-chlorophenylethynyl)-5-methyl[1,2,4]triazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
945915-51-5 |
---|---|
Molekularformel |
C12H8ClN3 |
Molekulargewicht |
229.66 g/mol |
IUPAC-Name |
3-[2-(3-chlorophenyl)ethynyl]-5-methyl-1,2,4-triazine |
InChI |
InChI=1S/C12H8ClN3/c1-9-8-14-16-12(15-9)6-5-10-3-2-4-11(13)7-10/h2-4,7-8H,1H3 |
InChI-Schlüssel |
KPQLYWIRBOHKMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=NC(=N1)C#CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.